molecular formula C7H13BrN2O B048008 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone CAS No. 112257-15-5

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

Cat. No. B048008
M. Wt: 221.09 g/mol
InChI Key: DIAFTBFWJHPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone is a research chemical with the molecular formula C7H14BrClN2O and a molecular weight of 257.55 g/mol . It’s often used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone consists of a bromoethanone group attached to a 4-methylpiperazine ring . The exact structure can be represented by the SMILES notation: CN1CCN(CC1)C(=O)CBr.Cl .

Scientific Research Applications

  • Chemical Protective Group : 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone has been identified as an effective chemical protective group, showing stability without photolytic phenomena in both methanol and benzene solvents (Li Hong-xia, 2007).

  • Synthesis of Organic Compounds : A derivative, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, presents a novel synthetic approach for creating complex organic compounds, indicating potential for advancing synthetic methodologies (N. Mishriky & A. Moustafa, 2013).

  • Immunosuppressor and Immunostimulator Properties : Compounds including bromo-thiazolo derivatives have shown potent properties as immunosuppressors and immunostimulators. These findings are significant for potential applications in treating cancers and inflammatory diseases (H. Abdel‐Aziz et al., 2011).

  • Pharmaceuticals and Cosmetics Applications : Bromo chalcone derivatives with a 2-thiene ring have been synthesized and characterized, showing promise for use in pharmaceuticals and cosmetics (Yakup Budak & M. Ceylan, 2009).

  • Spectral Group Frequencies Study : Substituent effects on spectral group frequencies of 2-bromo-1-(2-substituted 9H-fluorene-7-yl)ethanones have been assessed using IR and NMR spectral data. This is valuable for understanding the chemical properties of these compounds (G. Thirunarayanan, 2013).

  • Pyrolysis Study : The pyrolysis of the new psychoactive substance bk-2C-B and its iodo analogue bk-2C-I has been studied, producing multiple products with unknown toxicity. This highlights the risks associated with the ingestion of such substances (Kelly B Texter et al., 2018).

  • Biocatalytic Synthesis : Lactobacillus curvatus N4 has been used for the enantiomerically pure synthesis of (R)-2-bromo-1-(naphthalen-2-yl)ethanol 2, offering a high yield and environmentally friendly approach for potential commercial applications (Volkan Taşdemir et al., 2020).

  • Selective Synthesis of Triazoles : Functionally substituted 1,2,3-triazoles can be selectively synthesized using optimal conditions for bromination of 1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone, indicating potential applications in various chemical processes (T. V. Golobokova et al., 2020).

  • Psychoactive Effects Study : Bk-2C-B, a cathinone analogue, has been identified for its potential psychoactive effects. Its identity and synthesis methods were confirmed through analytical techniques, contributing to the understanding of such substances (J. Power et al., 2015).

properties

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN2O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAFTBFWJHPDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267594
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

CAS RN

112257-15-5
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112257-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-methyl-1-piperazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone

Citations

For This Compound
1
Citations
S Sarbal, G Anjali - International Journal of Pharmaceutical …, 2019 - researchgate.net
Coumarins are used for various biological activities from ancient times, recently researchers developed novel synthetic and semisynthetic coumarin based therapeutic agents. Molecular …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.